ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
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Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It also contains a dihydroisoquinoline group, which is a type of isoquinoline. Isoquinolines are a class of organic compounds that are often used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The purine and dihydroisoquinoline groups would contribute to the aromaticity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ethyl acetate group could make it more soluble in organic solvents.Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is involved in the synthesis of novel heterocycles with potential medicinal applications. For instance, coupling with diazotized anilines and α-bromoketones leads to structures with possible antitumor properties. This compound showed significant binding affinity toward proteins in cancer cells, suggesting potential in cancer therapy (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Crystallographic Studies
This compound plays a role in the field of crystallography. The synthesis and crystallization of related compounds from ethyl acetate have contributed to the understanding of molecular structures and interactions, especially in the formation of hydrogen bonds which are crucial in various chemical processes (Carvalho, Emmerling, & Schneider, 2007).
Reactivity and Chemical Transformations
Its reactivity with other chemical entities is a subject of interest. For instance, its reaction with nitrilimines has been explored, leading to the formation of pyrrolo[2,1-a]5,6-dihydroisoquinoline, illustrating its potential in synthesizing diverse chemical structures (Abdallah, 2002).
Application in Insecticide Development
Additionally, derivatives of this compound have been synthesized and tested for their effectiveness as insecticides, particularly against Aphis gossypii. The toxicological activities of these compounds reveal their potential use in pest control (Bakhite, Marae, Gad, Mohamed, Mague, & Abuelhassan, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-30-17(27)13-26-16(12-25-10-9-14-7-5-6-8-15(14)11-25)22-19-18(26)20(28)24(3)21(29)23(19)2/h5-8H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHJTSSOXCWCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
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